molecular formula C10H13Li3N5O11P3 B12053136 trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B12053136
M. Wt: 493.1 g/mol
InChI Key: ZTVIJXZPFNMGOR-PXJNTPRPSA-K
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Description

Trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple phosphate groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.

    Attachment of the purine base: The purine base, specifically 6-aminopurine, is attached to the oxolan ring through a glycosidic bond.

    Phosphorylation: The compound is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions to introduce the phosphate groups.

    Lithium salt formation: Finally, the compound is treated with lithium hydroxide to form the trilithium salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The key steps remain the same, but with enhanced control over reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the phosphate groups, converting them to phosphites or hypophosphites.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Phosphite and hypophosphite derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study the behavior of complex phosphate esters and their interactions with other molecules.

Biology

In biological research, it serves as a probe to study nucleotide metabolism and the role of phosphate groups in biochemical processes.

Medicine

In medicine, it is investigated for its potential as a therapeutic agent, particularly in targeting nucleotide-related pathways in diseases such as cancer.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. The phosphate groups play a crucial role in these interactions, facilitating binding and catalysis. The purine base is involved in specific recognition and binding to target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Similar in having multiple phosphate groups and a purine base.

    Nicotinamide adenine dinucleotide (NAD): Shares the purine base and phosphate groups but has a different overall structure.

Uniqueness

Trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific arrangement of phosphate groups and the presence of lithium ions, which influence its chemical properties and interactions.

Properties

Molecular Formula

C10H13Li3N5O11P3

Molecular Weight

493.1 g/mol

IUPAC Name

trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O11P3.3Li/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1

InChI Key

ZTVIJXZPFNMGOR-PXJNTPRPSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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